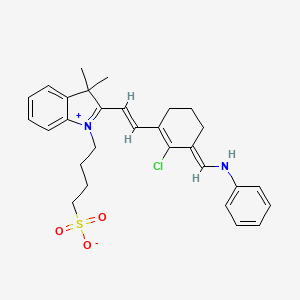
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is an organic compound with the molecular formula C21H27BrOSi and a molecular weight of 403.43 g/mol . This compound is characterized by the presence of a bromine atom, a triisopropylsilyl group, and an ethynyl group attached to a naphthalen-2-ol core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves the following steps:
Ethynylation: The addition of an ethynyl group to the brominated naphthalene.
Triisopropylsilylation: The attachment of a triisopropylsilyl group to the ethynylated naphthalene.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or ethynyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alkanes or alkenes .
Applications De Recherche Scientifique
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((triisopropylsilyl)ethynyl)naphthalene: Another naphthalene derivative with similar substituents.
4-Bromo-1-((triisopropylsilyl)ethynyl)naphthalene: A compound with a different substitution pattern on the naphthalene ring.
Uniqueness
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C21H27BrOSi |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
4-bromo-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H27BrOSi/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(23)13-20(22)21(17)18/h7-9,12-16,23H,1-6H3 |
Clé InChI |
OFXBUJTXDPJYIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)O)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


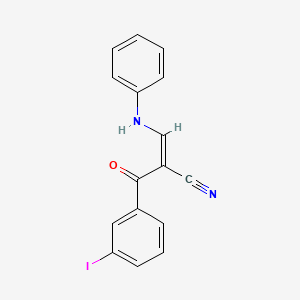
![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)
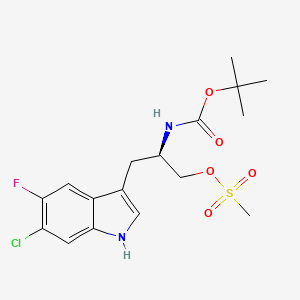

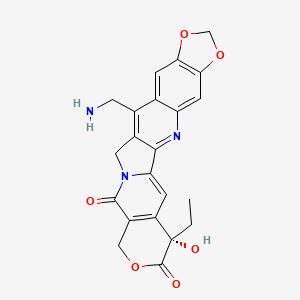

![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)
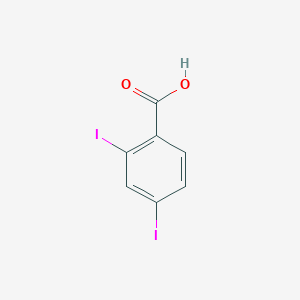

![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)
